molecular formula C33H34ClNO3 B1669269 9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one CAS No. 851107-28-3

9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one

Cat. No. B1669269
M. Wt: 528.1 g/mol
InChI Key: YHOXIEXEPIIKMD-UHFFFAOYSA-N
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Description

CMP8 is a selective and potent mutant ERLBD ligand.

Scientific Research Applications

Photocatalytic Applications

The compound's derivatives, such as 9-fluorenone and related photocatalysts, have been applied in the oxidation of non-activated alcohols and the selective oxygenation of tertiary amines . These processes are facilitated under blue light-emitting diode irradiation, highlighting their potential in environmentally friendly and sustainable chemical synthesis. The detailed methodology supports its application in late-stage modification of amines and selective oxidation of steroids, showcasing its versatility and the non-toxic nature of the catalysts used (Zhang et al., 2020).

Structural Chemistry

In structural chemistry, derivatives of this compound have been explored for their molecular conformation and intermolecular interactions . For example, the study of a related compound revealed insights into the chair conformation of the piperidine ring and the dihedral angles between aromatic rings, contributing to the understanding of molecular structures through hydrogen bonding and π interactions (Aydın et al., 2011).

Anti-leukemia Activity

The synthesis of compounds based on a similar molecular scaffold has demonstrated potential bioactivity against leukemia . Structural characterization and bioactivity assessment suggest these compounds could inhibit the growth of K562 cells, indicating their potential in cancer research (Yang et al., 2009).

Luminescent Materials

Compounds related to 9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one have been used in the synthesis of luminescent materials , specifically gold complexes that exhibit photoluminescence. This application is significant for the development of new materials for optoelectronics and sensing technologies (Vicente et al., 2004).

DNA-Drug Interaction Studies

Moreover, these compounds have been employed in DNA-drug interaction studies using surface plasmon resonance, contributing to the understanding of how drugs interact with DNA. This research is crucial for developing new therapeutic agents and understanding the molecular basis of drug action (Bischoff et al., 1998).

properties

IUPAC Name

9a-[(4-chlorophenyl)methyl]-7-hydroxy-4-[4-(2-piperidin-1-ylethoxy)phenyl]-2,9-dihydro-1H-fluoren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34ClNO3/c34-26-8-4-23(5-9-26)21-33-15-14-30(37)31(32(33)29-13-10-27(36)20-25(29)22-33)24-6-11-28(12-7-24)38-19-18-35-16-2-1-3-17-35/h4-13,20,36H,1-3,14-19,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOXIEXEPIIKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C4C5=C(CC4(CCC3=O)CC6=CC=C(C=C6)Cl)C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one
Reactant of Route 2
9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one
Reactant of Route 3
Reactant of Route 3
9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one
Reactant of Route 4
9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one
Reactant of Route 5
Reactant of Route 5
9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one
Reactant of Route 6
Reactant of Route 6
9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one

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